molecular formula C15H17N3O4 B2742145 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034563-26-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2742145
CAS RN: 2034563-26-1
M. Wt: 303.318
InChI Key: SAODKVLTPHKMAR-UHFFFAOYSA-N
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Description

The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidine ring, and an imidazolidin-2-one ring . It’s worth noting that many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a common structural motif in many bioactive compounds . The pyrrolidine ring is a common feature in many alkaloids and pharmaceuticals . The imidazolidin-2-one ring is a less common motif, but it is found in some pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activity

A study by Gupta et al. (2020) on the synthesis and evaluation of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for anti-Alzheimer's activity demonstrates the chemical's relevance in developing treatments for neurodegenerative diseases. These compounds were designed based on the lead compound donepezil, showing excellent anti-Alzheimer's profiles in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations (Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020).

Antioxidant Properties

Research conducted by Salem and Errayes (2016) explored the construction of fused and non-fused heterocyclic systems using 4-(Benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, evaluating their antioxidant activities. This study highlights the compound's utility in generating novel antioxidants, with many synthesized compounds showing potent activity (Salem, M., & Omar Errayes, Asma, 2016).

Catalytic Applications

Kaloğlu et al. (2021) detailed the synthesis of new Pd-PEPPSI-NHC complexes bearing imidazolidin-2-ylidene ligand for the efficient direct C5-arylation of N-methylpyrrole-2-carboxaldehyde. This research underscores the importance of such compounds in catalyzing arylation reactions, which are crucial for organic synthesis and catalysis chemistry (Kaloğlu, Murat, Kaloğlu, Nazan, & Özdemir, I., 2021).

Synthesis of Polycyclic Imidazolidinones

A study by Zhu et al. (2017) demonstrated the synthesis of polycyclic imidazolidinone derivatives via amine redox-annulation of α-ketoamides with cyclic secondary amines. This method offers an efficient route to polycyclic derivatives, showcasing the compound's role in advancing synthetic methodologies (Zhu, Zhengbo, Lv, Xin, Anesini, Jason E, & Seidel, D., 2017).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Mechanism of Action

Target of Action

Similar compounds bearing the 1-benzo[1,3]dioxol-5-yl-indoles structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Pharmacokinetics

The compound’s molecular weight is 259.3004 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The compound has been associated with cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects could lead to a reduction in cancer cell proliferation and potentially to tumor shrinkage.

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14-16-4-6-18(14)15(20)17-5-3-11(8-17)10-1-2-12-13(7-10)22-9-21-12/h1-2,7,11H,3-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODKVLTPHKMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

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